1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,3-dimethylbutyl group and a methyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylbutylamine with 5-methyl-1H-pyrazole-3-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial production methods may involve the optimization of reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acids, while reduction may produce pyrazole-3-amines .
Scientific Research Applications
1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, thereby influencing cellular functions .
The molecular targets and pathways involved depend on the specific context in which the compound is used. In cancer research, for instance, the compound may target signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
1-(3,3-Dimethylbutyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea: This compound is a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells.
N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine: This compound is known for its use as a rubber antioxidant and has been studied for its toxicity mechanisms.
The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various fields of research.
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-(3,3-dimethylbutyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-8-7-9(11)12-13(8)6-5-10(2,3)4/h7H,5-6H2,1-4H3,(H2,11,12) |
InChI Key |
BULQKBHRWJYZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(C)(C)C)N |
Origin of Product |
United States |
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